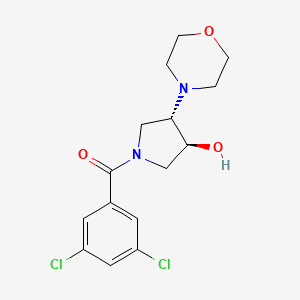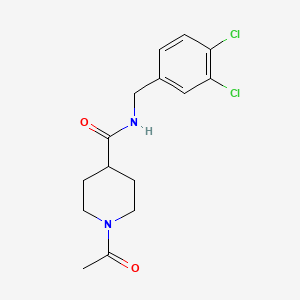
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as JNJ-7925476, is a novel and potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This compound has been extensively studied for its antiviral activity and its potential use in the treatment of HIV-1 infection.
Mécanisme D'action
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol inhibits HIV-1 integrase activity by binding to the active site of the enzyme and preventing the integration of viral DNA into host cells. This prevents the replication of the virus and reduces the viral load in infected individuals.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to be well-tolerated in preclinical studies. It has minimal toxicity and does not affect normal cellular processes. In addition, it has been shown to have a long half-life, which allows for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol is its potency and specificity against HIV-1 integrase. This allows for the development of more effective antiretroviral therapies. However, one limitation is the potential for the development of drug resistance with prolonged use.
Orientations Futures
Future research on (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol could focus on the development of more effective combination therapies with other antiretroviral drugs. In addition, research could explore the potential use of this compound in the treatment of other retroviruses and viruses. Further studies could also investigate the potential for the development of drug resistance and strategies to prevent or overcome resistance. Finally, research could focus on the optimization of the synthesis method to improve yield and purity of the compound.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The first step is the synthesis of the key intermediate, (3S*,4S*)-4-(4-morpholinyl)-3-pyrrolidinol. This intermediate is then reacted with 3,5-dichlorobenzoyl chloride to obtain the final product. The synthesis of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its antiviral activity against HIV-1. It has been shown to inhibit HIV-1 integrase activity and prevent the integration of viral DNA into host cells. In addition, (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential use in combination therapy with other antiretroviral drugs. It has also been studied for its activity against other retroviruses and viruses, such as hepatitis B virus.
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-11-5-10(6-12(17)7-11)15(21)19-8-13(14(20)9-19)18-1-3-22-4-2-18/h5-7,13-14,20H,1-4,8-9H2/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCNTWSMQWPTEF-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5313255.png)
![N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline](/img/structure/B5313261.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5313267.png)
![4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5313272.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5313279.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)


![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)